2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Overview
Description
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a colorless to slightly yellow liquid that is soluble in water and stable at room temperature . This compound is used in various fields, including organic synthesis and drug research.
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.
Mode of Action
It’s known to be used in the synthesis of various compounds , indicating that its interaction with targets would depend on the context of the final compound it’s incorporated into.
Biochemical Pathways
It’s known to be a building block in the synthesis of various complex molecules , suggesting that the affected pathways could be diverse depending on the final compound it contributes to.
Pharmacokinetics
As a building block in the synthesis of various complex molecules , its pharmacokinetic properties would likely depend on the characteristics of the final compound it’s incorporated into.
Result of Action
As a building block in the synthesis of various complex molecules , its effects would likely depend on the characteristics of the final compound it’s incorporated into.
Action Environment
As a building block in the synthesis of various complex molecules , these aspects would likely depend on the characteristics of the final compound it’s incorporated into.
Preparation Methods
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid can be synthesized through a series of chemical reactions:
Propylene glycol reacts with formaldehyde: to generate 2,2-dimethyl-1,3-dioxopentanol.
2,2-Dimethyl-1,3-dioxopentanol reacts with dilute sulfuric acid: to generate 2,2-dimethyl-1,3-dioxopentyl ether.
2,2-Dimethyl-1,3-dioxopentyl ether reacts with carbon dioxide: to form this compound.
Chemical Reactions Analysis
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Drug Research: The compound is used in the synthesis of biologically active compounds and has applications in drug development.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid can be compared with similar compounds such as:
2,2-Dimethyl-1,3-dioxolan-4-one: This compound has a similar structure but lacks the carboxylic acid group.
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): This compound is used as an oxygenated additive to fuel and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977665 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62075-55-2 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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